ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of pyrimido[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and various functional groups such as allyloxy, methoxy, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ethyl acetoacetate, 4-(allyloxy)-3-methoxybenzaldehyde, and thiourea under reflux conditions in the presence of a suitable catalyst . The reaction proceeds through a series of condensation and cyclization steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and catalyst recycling, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7-carboxylate
- Ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its combination of functional groups and its fused pyrimidine-thiazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H24N2O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 6-(3-methoxy-4-prop-2-enoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-5-10-28-15-8-7-14(12-16(15)26-4)19-18(20(25)27-6-2)13(3)22-21-23(19)17(24)9-11-29-21/h5,7-8,12,19H,1,6,9-11H2,2-4H3 |
InChI Key |
ZISSVNREKVWRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OCC=C)OC)C(=O)CCS2)C |
Origin of Product |
United States |
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